molecular formula C11H7ClFNO2 B1392451 Methyl 2-chloro-6-fluoroquinoline-4-carboxylate CAS No. 1243032-25-8

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate

Cat. No.: B1392451
CAS No.: 1243032-25-8
M. Wt: 239.63 g/mol
InChI Key: NVTKBFWNCSYDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7ClFNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-6-fluoroquinoline-4-carboxylate typically involves the reaction of 2-chloro-6-fluoroaniline with diethyl ethoxymethylenemalonate under reflux conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Industrial Chemistry: Utilized in the synthesis of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
  • Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceutical agents .

Properties

IUPAC Name

methyl 2-chloro-6-fluoroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-10(12)14-9-3-2-6(13)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTKBFWNCSYDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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